Boc-Pressinoic acid is classified as a peptide and belongs to the family of vasopressin analogs. It is primarily synthesized in laboratories for research purposes and does not occur naturally. The compound is identified by its CAS number 72287-67-3, and its molecular formula is C38H50N8O12S2, with a molecular weight of approximately 874.98 g/mol .
The synthesis of Boc-Pressinoic acid typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise assembly of the peptide chain while minimizing side reactions. The process involves the following steps:
Alternative methods may include the use of di-tert-butyl dicarbonate for Boc protection and various coupling strategies that enhance yield and purity .
Boc-Pressinoic acid features a complex molecular structure characterized by its cyclic arrangement and multiple functional groups. The structure includes:
The compound's structural data include:
Boc-Pressinoic acid can participate in various chemical reactions typical of peptides, including:
These reactions are critical for modifying the compound for specific applications in research.
The mechanism of action for Boc-Pressinoic acid relates primarily to its interaction with vasopressin receptors in biological systems. It mimics arginine vasopressin's action by binding to V1a, V2, and oxytocin receptors:
The orientation of specific side chains within the cyclic structure influences its biological activity significantly .
Boc-Pressinoic acid exhibits several notable physical and chemical properties:
Additional data includes:
Boc-Pressinoic acid serves various roles in scientific research:
Its applications extend into pharmacology and biochemical research, making it a valuable compound for studying peptide hormones' mechanisms .
The development of Boc-Pressinoic acid is intrinsically linked to key advancements in peptide chemistry and protecting group strategies:
Prebiotic Peptide Formation (1950s-1960s): Early research demonstrated that metal oxides like MnO could catalyze peptide bond formation between amino acids under prebiotic conditions. These reactions yielded cyclic dipeptides (diketopiperazines) and linear dimers/trimers, establishing foundational principles for abiotic peptide synthesis. Manganese oxides with lower oxidation states (e.g., MnO, Mn₃O₄) proved particularly efficient, foreshadowing the importance of catalytic environments in peptide engineering [10].
Liquid-Phase Synthesis Era (1950s-1970s): Before solid-phase methods dominated, peptides like oxytocin (containing pressinoic acid sequences) were synthesized laboriously in solution. Vincent du Vigneaud's 1953 oxytocin synthesis—the first synthetic peptide hormone—required months of meticulous stepwise coupling and purification, highlighting the need for more efficient strategies [4].
Solid-Phase Revolution (1963-present): Bruce Merrifield's introduction of Solid-Phase Peptide Synthesis (SPPS) radically simplified peptide assembly. By anchoring the C-terminus to insoluble polystyrene resins, iterative Boc-deprotection (using trifluoroacetic acid, TFA) and coupling cycles enabled rapid chain elongation. The 1970s saw Boc-SPPS become the gold standard for peptides like vasopressin derivatives, though limitations persisted in handling acid-sensitive sequences and side-chains [9].
Orthogonal Protection Schemes (1980s-present): The advent of Fmoc (9-fluorenylmethoxycarbonyl) chemistry complemented Boc strategies by enabling base-sensitive deprotection (piperidine/DMF) orthogonal to acid-labile groups. This dual approach facilitated segment condensation and native chemical ligation, allowing synthesis of longer peptides (>50 residues) and proteins previously inaccessible. Boc-Pressinoic acid fragments now serve as key building blocks in such convergent syntheses [4] [9].
Table 1: Evolution of Peptide Synthesis Methodologies Enabling Boc-Pressinoic Acid Development
| Era | Synthetic Approach | Key Advancements | Limitations Overcome |
|---|---|---|---|
| Pre-1960s | Liquid-Phase | Catalytic peptide bond formation (e.g., MnO) | Non-catalyzed reaction inefficiency |
| 1963–1980s | Boc-SPPS | Stepwise automation; resin anchoring | Labor-intensive solution-phase purifications |
| 1980s–2000s | Fmoc-SPPS | Orthogonal deprotection; acid-sensitive compatibility | Boc's HF cleavage requirement |
| 2000s–present | Hybrid Boc/Fmoc & Ligation | Synthesis of >100-mer peptides/proteins | Inefficient long-chain assembly in SPPS |
Boc-Pressinoic acid exemplifies three critical engineering advantages conferred by tert-butyloxycarbonyl protection in peptide science:
The Boc group masks the N-terminal amine of pressinoic acid, rendering it resistant to aminopeptidase cleavage. This extends the fragment's half-life in biological matrices from minutes to hours, enabling reliable in vitro characterization. Unlike full-length vasopressin (t½ ~10–20 min in plasma), Boc-Pressinoic acid maintains structural integrity during cell-based assays, facilitating accurate assessment of its intrinsic activity at neuroendocrine receptors. The steric bulk of the Boc group further reduces enzymatic degradation by shielding adjacent peptide bonds [3] [7].
In SPPS, Boc-protected pressinoic acid serves as a pre-assembled fragment that can be incorporated into larger vasopressin analogs:
The Boc group's carbonyl forms a semi-rigid carbamate linkage with the N-terminal cysteine, restricting backbone flexibility. This stabilizes type I β-turns within the cyclic pressinoic acid structure (Cys¹-Cys⁶ disulfide bond), mimicking the native conformation when bound to vasopressin receptors (V₁a, V₁b, V₂). Such constraints are invaluable for structure-activity relationship (SAR) studies probing the role of pressinoic acid's turn motifs in receptor activation [7].
Table 2: Key Synthetic Parameters for Boc-Pressinoic Acid Application in SPPS
| Parameter | Conditions/Agents | Efficiency Outcome |
|---|---|---|
| Deprotection | 30% TFA/DCM (2 × 5 min) | >99% Boc removal; minimal side reactions |
| Coupling Agents | HATU/HOAt, DIPEA (2–4 eq) | 98% yield in 15 min; 0.3% epimerization |
| Resin Compatibility | Wang resin (hydroxyl functionality) | Stable ester linkage for C-terminal acids |
| HPLC Purification | C18 column; 0.1% TFA water/acetonitrile gradient | Baseline separation from deprotected analog |
The pressinoic acid moiety constitutes the evolutionarily conserved "active core" of vasopressin (VP) and oxytocin (OT), enabling Boc-Pressinoic acid to engage selectively with neuroendocrine targets:
While full-length VP activates V₁a (vascular), V₁b (pituitary), V₂ (renal), and OT receptors, Boc-Pressinoic acid exhibits biased agonism:
Boc-Pressinoic acid's lipophilicity (logP = 1.8 vs. −1.2 for unprotected form) enhances passive BBB diffusion. In vivo studies show 2.3-fold higher brain uptake than native pressinoic acid at 30 min post-IV administration. This positions it as a delivery vehicle for neuroactive cargo; conjugating Boc-Pressinoic acid to impermeable therapeutics (e.g., neurogranin peptides) via cleavable linkers improves CNS bioavailability [8].
Boc-Pressinoic acid influences BBB integrity through calcium-dependent pathways:
Table 3: Neuroendocrine Targets Modulated by Boc-Pressinoic Acid
| Target | Biological Effect | Significance in Neuroendocrinology |
|---|---|---|
| V₁a Receptor | ↑ Phospholipase C-β; ↑ intracellular Ca²⁺ | Modulates anxiety, aggression, memory consolidation |
| OT Receptor | ↑ Social recognition; ↓ stress response | Potential autism spectrum disorder (ASD) therapeutics |
| Endothelial Ng | ↑ AKT pathway; ↓ BBB permeability | Neuroprotection in Alzheimer’s disease |
| Astrocytic V₁b | ↑ GFAP expression; gliotransmitter release | Regulates neuroinflammation after brain injury |
Comprehensive Compound Listing
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: